molecular formula C23H22N2O2S B14795155 Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B14795155
M. Wt: 390.5 g/mol
InChI Key: ZCMOOCUAWGWMRU-UHFFFAOYSA-N
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Description

Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with benzyl and benzylthio groups. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and carbonyl compounds.

    Introduction of Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the naphthyridine core.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using benzyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as chromatography, and stringent quality control measures to ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and naphthyridine positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl bromide, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(benzylthio)-1,6-naphthyridine-6(5H)-carboxylate: Lacks the dihydro functionality, which may affect its chemical reactivity and biological activity.

    Benzyl 3-(methylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains a methylthio group instead of a benzylthio group, leading to different steric and electronic properties.

Uniqueness

Benzyl 3-(benzylthio)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its functional groups and the naphthyridine core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

benzyl 3-benzylsulfanyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C23H22N2O2S/c26-23(27-16-18-7-3-1-4-8-18)25-12-11-22-20(15-25)13-21(14-24-22)28-17-19-9-5-2-6-10-19/h1-10,13-14H,11-12,15-17H2

InChI Key

ZCMOOCUAWGWMRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)SCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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